(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid
Brand Name: Vulcanchem
CAS No.: 346694-77-7
VCID: VC21071320
InChI: InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O
Molecular Formula: C20H30N2O6
Molecular Weight: 394.5 g/mol

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

CAS No.: 346694-77-7

Cat. No.: VC21071320

Molecular Formula: C20H30N2O6

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid - 346694-77-7

Specification

CAS No. 346694-77-7
Molecular Formula C20H30N2O6
Molecular Weight 394.5 g/mol
IUPAC Name (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid
Standard InChI InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m0/s1
Standard InChI Key MAHOLRAVFZCBFL-INIZCTEOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Introduction

Chemical Properties and Structure

Basic Information and Identification

The compound (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid is a protected amino acid derivative with multiple functional groups. Table 1 summarizes the key identification parameters of this compound.

Table 1: Identification Parameters

ParameterInformation
CAS Number346694-77-7
Molecular FormulaC₂₀H₃₀N₂O₆
Molecular Weight394.46 g/mol
IUPAC Name(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid
InChIInChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m0/s1
InChIKeyMAHOLRAVFZCBFL-INIZCTEOSA-N

The compound features several key structural elements that are essential to its function as a protected amino acid :

  • A carboxylic acid group at one end

  • A tert-butoxycarbonyl (Boc) protecting group on the β-amino position

  • A benzyloxycarbonyl (Cbz or Z) protecting group on the terminal amino group

  • A defined stereochemistry with (S) configuration at the β-carbon

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs, as shown in Table 2.

Table 2: Common Synonyms

SynonymReference
Boc-L-beta-homolysine(Cbz)
(3S)-7-{[(benzyloxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid
Boc-L-β-homolysine(Z)-OH
Boc-β-Homolys(Z)-OH
(S)-3-(Boc-amino)-7-(Cbz-amino)heptanoic acid

Physical Properties

The physical properties of this compound are important considerations for its handling and applications in synthesis.

Table 3: Physical Properties

PropertyValueReference
Physical StateSolid
Storage Temperature2-8°C
Recommended Purity≥98%
SolubilityLimited in water, soluble in organic solvents such as DMF, DMSO, and DCM

Structural Features and Chemical Behavior

Protective Groups

The compound contains two common protecting groups used in peptide chemistry:

  • The tert-butoxycarbonyl (Boc) group protects the β-amino position. This group is acid-labile and can be removed selectively with trifluoroacetic acid (TFA) .

  • The benzyloxycarbonyl (Cbz or Z) group protects the terminal amino group. This protecting group is stable to acids but can be removed by catalytic hydrogenation, making it orthogonal to the Boc group .

The presence of these orthogonal protecting groups allows for selective deprotection strategies during peptide synthesis, enabling controlled sequential reactions .

Stereochemistry

The compound possesses a defined stereocenter at the β-carbon position with (S) configuration, which corresponds to the natural L-configuration found in proteinogenic amino acids . This stereochemistry is critical for its applications in peptide synthesis where the spatial arrangement of side chains must be controlled to achieve desired conformations and biological activities .

Synthesis Methods

Synthetic Approaches

Several synthetic routes have been reported for the preparation of (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid. One significant approach involves the stereoselective conjugate addition methodology as described in the literature.

Markus et al. reported the preparation of protected β-homolysine with high enantiomeric purity (ee>99.5%) utilizing a stereoselective conjugate addition of lithiated (S)-(α-methylbenzyl)benzylamide to (E)-7-(tosyloxy)hept-2-enoic acid tert-butyl ester, followed by ammonia substitution, Boc protection, and removal of the auxiliary .

Arndt-Eistert Homologation

Another approach involves the Arndt-Eistert homologation method, which converts α-amino acids to their β-homologated derivatives. This method is particularly valuable because it proceeds without racemization and with retention of configuration .

The general synthetic route involves:

  • Boc protection of α-L-leucine (or other amino acids)

  • Activation with ethyl chloroformate and conversion to diazoketone using diazomethane

  • Wolf rearrangement in the presence of silver benzoate to yield the corresponding β-amino acid derivative

  • Subsequent protection of the terminal amino group with benzyloxycarbonyl (Cbz) group

This approach provides a reliable method for obtaining stereochemically pure β-amino acid derivatives, which is crucial for controlling the secondary structure of resulting peptides .

Applications in Peptide Chemistry

β-Peptide Synthesis

The compound (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid plays a significant role in the synthesis of β-peptides and mixed α/β-peptides. These non-natural peptides have gained considerable attention due to their enhanced stability against proteolytic degradation compared to natural α-peptides .

Cheng and Deming reported the synthesis of optically active poly(β-peptides) with proteinogenic side chains via the polymerization of β-amino acid-N-carboxyanhydrides (β-NCAs) . Specifically, poly(N-carbobenzyloxy-β-L-homolysine) was observed to adopt a helical conformation in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which could be disrupted by the addition of methanesulfonic acid (MSA) .

α-/β-Mixed Peptides as Enzyme Inhibitors

Recent research has explored the potential of short α-/β-mixed peptides as enzyme inhibitors, particularly for α-amylase in the management of diabetes mellitus . Three novel short peptides were synthesized using the solution phase method:

  • N(Boc)-Gly-β-Leu–OCH₃ (14)

  • N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃ (16)

  • N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ (17)

The peptide N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃ (16) demonstrated the highest inhibitory activity (45.22%) against α-amylase, showing potential as an antidiabetic agent .

The building blocks for these peptides, including protected β-homolysine derivatives like our target compound, are essential for creating these biologically active mixed peptides .

Chemical Reactivity and Transformations

Deprotection Strategies

The orthogonal protecting groups in (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid allow for selective manipulations:

  • The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane, typically performed at 0°C and then warmed to room temperature .

  • The Cbz (Z) group can be removed by catalytic hydrogenation or by treatment with 33% HBr in acetic acid .

These selective deprotection strategies are crucial for controlling the reactivity during peptide synthesis, allowing the sequential addition of amino acid residues in a controlled manner .

Coupling Reactions

In peptide synthesis, the compound participates in coupling reactions with other amino acids. This typically involves:

  • Deprotection of the Boc group to reveal the free amino group

  • Activation of the carboxylic acid group using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • Coupling with another protected amino acid to form an amide bond

These coupling reactions allow for the elongation of peptide chains and the construction of complex peptide structures with defined stereochemistry and conformation .

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